molecular formula C15H18N2O4S2 B14657606 N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine CAS No. 52717-48-3

N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine

Cat. No.: B14657606
CAS No.: 52717-48-3
M. Wt: 354.4 g/mol
InChI Key: KXNJZQMDSRVUDK-LBPRGKRZSA-N
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Description

N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine is a fluorescent compound widely used in biochemical research. It is derived from the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with cysteine. This compound is known for its strong fluorescence properties, making it a valuable tool in various scientific applications, including protein labeling and fluorescence microscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine involves the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with cysteine. The reaction typically occurs in an aqueous or organic solvent under mild conditions. The reaction is as follows:

5-dimethylaminonaphthalene-1-sulfonyl chloride+cysteineThis compound\text{5-dimethylaminonaphthalene-1-sulfonyl chloride} + \text{cysteine} \rightarrow \text{this compound} 5-dimethylaminonaphthalene-1-sulfonyl chloride+cysteine→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions, affecting the sulfonyl group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in protein labeling and tracking, allowing researchers to study protein dynamics and interactions.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.

Mechanism of Action

The fluorescence of N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine is due to the presence of the dimethylaminonaphthalene moiety. When exposed to light, the compound absorbs energy and emits fluorescence. The cysteine moiety allows the compound to specifically bind to proteins and other biomolecules, making it a valuable tool for studying molecular interactions.

Comparison with Similar Compounds

    5-dimethylaminonaphthalene-1-sulfonyl chloride: The precursor to N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine, used in similar applications.

    Dansyl chloride: Another fluorescent compound used for protein labeling and fluorescence studies.

    Dansyl amide: A derivative with similar fluorescence properties.

Uniqueness: this compound is unique due to its specific binding to cysteine residues in proteins, providing targeted labeling and tracking capabilities. Its strong fluorescence and stability make it a preferred choice in various research applications.

Properties

CAS No.

52717-48-3

Molecular Formula

C15H18N2O4S2

Molecular Weight

354.4 g/mol

IUPAC Name

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C15H18N2O4S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(20,21)16-12(9-22)15(18)19/h3-8,12,16,22H,9H2,1-2H3,(H,18,19)/t12-/m0/s1

InChI Key

KXNJZQMDSRVUDK-LBPRGKRZSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS)C(=O)O

Origin of Product

United States

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